Glycyrrhizic acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21?,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-RQJCKTROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Water Solvent Systems
Ethanol-water mixtures remain the cornerstone of glycyrrhizic acid extraction due to their cost-effectiveness and scalability. A study using 30:70 (v/v) ethanol-water at 50°C for 60 minutes achieved a this compound yield of 2.39 mg/g from licorice roots. Polar solvents like water and ethanol outperform non-polar alternatives, as demonstrated by comparative extraction trials (Table 1).
Table 1: this compound (GA) and Glabridin Yields Across Solvents
| Solvent | GA (mg/g) | Glabridin (mg/g) |
|---|---|---|
| Water | 2.44 | 0.18 |
| Methanol | 0.86 | 0.72 |
| Ethanol | 0.86 | 0.93 |
| Ethanol-Water (30:70) | 2.39 | 0.92 |
Ethanol’s intermediate polarity facilitates the simultaneous extraction of this compound and glabridin, though higher water ratios favor this compound solubility. Temperature plays a critical role: increasing from 25°C to 50°C boosts yields by 40%, plateauing beyond 50°C due to thermal degradation.
Dipping vs. Ultrasonic-Assisted Extraction
Ion Exchange Resin Purification
Monoammonium Glycyrrhizinate Conversion
A patented method converts monoammonium glycyrrhizinate to this compound using cation exchange resins in ethanol-water solutions. Strongly acidic resins (e.g., sulfonated polystyrene) or weakly acidic resins (e.g., carboxylate-based) are suspended in 50–75% ethanol, facilitating ion exchange through proton donation. For instance, 70% ethanol with a strongly acidic resin yielded 68.8% purity after decolorization with activated carbon and freeze-drying.
Vacuum Drying and Freeze-Drying Synergy
Post-resin treatment, vacuum drying at 60–80°C (8 kgf/cm²) removes residual ethanol, preventing thermal degradation. Subsequent freeze-drying eliminates water, preserving this compound’s structural integrity. Comparative trials showed that replacing freeze-drying with boiling reduced purity by 1.5%, highlighting the necessity of low-temperature dehydration.
Advanced Extraction Technologies
Ultrasonic-Cold Plasma Hybrid Reactors
A 2025 study introduced a combined ultrasonic-cold plasma reactor, elevating this compound content by 15.89% compared to maceration. Optimized parameters (200 W ultrasonic power, 3:1 argon-to-air ratio, 20-minute extraction) maximized bioactive compound release through cavitation and reactive species generation. This method also increased total phenols by 13.29% and flavonoids by 42.41%, enhancing the extract’s antioxidant profile.
Subcritical Water (SBW) Hydrolysis
Subcritical water (200°C, 60 minutes) enables a "one-pot" extraction-hydrolysis process, converting this compound to glycyrrhetinic acid without organic solvents. Although designed for glycyrrhetinic acid production, this method extracts this compound as an intermediate, achieving 60% yield efficiency in 1/12th the time of traditional methods.
Comparative Analysis of Methodologies
Yield and Purity Across Techniques
Traditional solvent extraction offers moderate yields (2.39 mg/g) but requires extensive post-processing. Ion exchange resin methods improve purity (68.8%) but involve multi-step resin regeneration. Ultrasonic-cold plasma and SBW methods excel in speed and sustainability, though scalability remains untested.
Table 2: Method Comparison
| Method | Yield/Purity | Time | Cost | Scalability |
|---|---|---|---|---|
| Ethanol-Water | 2.39 mg/g | 60 min | Low | High |
| Ion Exchange Resin | 68.8% purity | 120 min | Medium | Moderate |
| Ultrasonic-Cold Plasma | +15.89% | 20 min | High | Limited |
| Subcritical Water | 60% yield | 60 min | Medium | Moderate |
Environmental and Economic Considerations
Ethanol-water systems generate less waste than resin-based methods, which require solvent recovery. Ultrasonic-cold plasma reduces solvent use by 40% but demands specialized equipment. SBW eliminates organic solvents entirely, aligning with green chemistry principles .
Chemical Reactions Analysis
Metabolic Hydrolysis and Biotransformation
Glycyrrhizic acid is extensively metabolized via hydrolysis, primarily mediated by gut microbiota:
Reaction :
This hydrolysis enhances systemic absorption of glycyrrhetinic acid, the bioactive metabolite responsible for anti-inflammatory and antiviral effects .
Enzymatic Interactions
This compound modulates enzyme activity through direct inhibition or induction:
Key Targets and Mechanisms
These interactions underpin this compound’s anti-inflammatory and antiviral properties .
Supramolecular Complex Formation
A study isolated glycyrrhetinic acid-3-O-β-D-glucuronide from this compound and synthesized a supramolecular complex with β-indolyl-3-acetic acid (IAA) :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Acidic hydrolysis | HCl (pH 2), 72-hour reflux | 85.4% |
| Complexation with IAA | Ethanol, 24-hour stirring | 75% |
Structural Confirmation :
-
IR and NMR spectra confirmed glucuronide cleavage and complex formation .
-
Enhanced solubility in polar solvents (e.g., DMSO: ≥36.55 mg/mL) .
Antiviral Mechanisms
-
KSHV Inhibition : Disrupts RNAPII-pausing complex, reducing viral mRNA production .
-
SUMOylation Inhibition : Blocks SUMOylation machinery, limiting EBV reactivation .
Anti-inflammatory Pathways
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NF-κB Suppression : Reduces TNF-α, IL-6, and IL-1β expression by 40–60% at 75 µM .
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ROS Scavenging : Decreases intracellular ROS by 35% in LPS-stimulated macrophages .
Solubility and Stability Reactions
| Solvent | Solubility (mg/mL) | Stability | Source |
|---|---|---|---|
| Ethanol | ≥82.4 (warmed) | Stable at 2–8°C | |
| DMSO | ≥36.55 | Sensitive to hydrolysis |
Oxidative and Conjugative Reactions
This compound undergoes hepatic conjugation:
Scientific Research Applications
Antiviral Activity
Glycyrrhizic acid exhibits notable antiviral properties against several viruses, including hepatitis C virus (HCV), herpes simplex virus (HSV), and even SARS-CoV-2.
- Mechanism of Action : GA inhibits viral replication at multiple stages, including adsorption and penetration into host cells. It has been shown to enhance interferon-induced antiviral responses, thereby reducing viral loads in infected cells .
- Case Studies : A systematic review highlighted that GA significantly reduced the viral load in patients with chronic hepatitis C when used alongside standard antiviral therapy . Another study demonstrated its efficacy in inhibiting the replication of the SARS-associated coronavirus .
Anti-inflammatory Effects
GA has demonstrated potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
- Mechanism : It modulates key inflammatory pathways, including NF-κB and MAPK signaling pathways, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Clinical Evidence : In a clinical trial involving patients with chronic hepatitis, GA treatment resulted in significant reductions in liver inflammation markers, suggesting its potential for managing liver diseases .
Neuroprotective Properties
Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in ischemic stroke models.
- Research Findings : In preclinical studies, GA reduced brain edema and improved cognitive function by inhibiting HMGB1-mediated inflammatory responses, which are crucial in stroke pathology .
- Potential Applications : These findings suggest that GA could be developed as a therapeutic agent for neurodegenerative diseases and acute brain injuries.
Antitumor Activity
This compound has shown promise as an antitumor agent across various cancer types.
- Mechanisms : It induces apoptosis in cancer cells and inhibits tumor growth through modulation of cell cycle progression and reduction of oxidative stress .
- Evidence from Studies : In vitro studies have reported that GA can inhibit the proliferation of gastric cancer cells and enhance the effects of chemotherapeutic agents .
Hepatoprotective Effects
The hepatoprotective properties of this compound make it a valuable compound for liver health.
- Mechanism : GA protects liver cells from damage caused by toxins and reduces liver fibrosis by inhibiting apoptosis pathways .
- Clinical Applications : Clinical trials have indicated that GA can improve liver function tests in patients with liver injury due to viral infections or drug toxicity .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens.
- Research Insights : Studies have shown that GA is effective against Helicobacter pylori, among other bacteria, reducing infection rates and promoting healing in gastrointestinal disorders .
- Clinical Relevance : Its use as an adjunct therapy for bacterial infections has been explored, with promising results indicating faster recovery compared to traditional antimicrobial treatments .
Summary Table of this compound Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes.
Biological Activity
Glycyrrhizic acid (GA), a prominent bioactive compound derived from the root of the licorice plant (Glycyrrhiza glabra), has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of GA's biological properties, including its anti-inflammatory, antiviral, anticancer, hepatoprotective, and neuroprotective effects, supported by case studies and research findings.
Overview of this compound
This compound is a triterpenoid saponin known for its sweet flavor and medicinal properties. It is primarily recognized for its ability to modulate various physiological processes, making it a candidate for therapeutic applications.
1. Anti-inflammatory Activity
GA exhibits strong anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators by affecting signaling pathways such as NF-κB. A study demonstrated that GA significantly reduced the synthesis of prostaglandin E2 in activated macrophages, highlighting its potential in managing inflammatory conditions .
| Study | Findings |
|---|---|
| Takei et al. (2006) | GA inhibited systemic inflammatory response syndrome (SIRS) in mice by reducing CCL2 production. |
| Ohuchi et al. (1981) | Significant inhibition of prostaglandin E2 synthesis at concentrations of 0.1 and 1 mg/ml. |
2. Antiviral Activity
GA has shown promising antiviral effects against various viruses, including hepatitis and coronaviruses. It interferes with viral replication mechanisms and enhances immune responses. For instance, it was reported that GA could inhibit the interaction between viral proteins and host cell machinery, thereby reducing viral load in infected cells .
| Virus | Mechanism |
|---|---|
| Hepatitis C | Inhibits viral replication through modulation of host cell signaling pathways. |
| SARS-CoV-2 | Reduces viral entry and replication by altering lipid raft composition in host cells . |
3. Anticancer Activity
This compound has been investigated for its anticancer properties across various cancer types. Studies have shown that GA can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapeutic agents.
- Case Study : In a murine model with TF-1 tumors, daily intraperitoneal administration of 100 mg/kg GA significantly reduced tumor growth without causing weight loss .
4. Hepatoprotective Effects
GA has been recognized for its hepatoprotective properties, particularly against chemically induced liver damage. It reduces oxidative stress and apoptosis in liver cells, making it a potential candidate for treating liver diseases.
- Research Findings : In studies involving titanium dioxide nanoparticle exposure, GA significantly decreased liver cell necrosis and lipid peroxidation levels .
| Study | Findings |
|---|---|
| Orazizadeh et al. (2014) | GA reduced necrosis and apoptosis in rat liver cells exposed to toxins. |
5. Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of GA, particularly in ischemic stroke models. It modulates inflammation and oxidative stress in neuronal tissues, potentially improving recovery outcomes after strokes.
- Mechanism : GA inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization, which is beneficial for neuroprotection .
Case Studies
Case Report on Excessive Consumption : A notable case involved a 49-year-old woman who developed hypertension and edema after consuming excessive amounts of licorice tea containing this compound. This case illustrates the mineralocorticoid-like effects of GA leading to apparent mineralocorticoid excess (AME), emphasizing the need for awareness regarding licorice consumption .
Comparison with Similar Compounds
Glycyrrhizic Acid vs. Glycyrrhetinic Acid
- Structural Differences : GA is a glycoside, while GRA is its aglycone metabolite formed via β-glucuronidase cleavage .
- Bioavailability : GA has low bioavailability (~19.62%) compared to GRA, which is more readily absorbed .
- Pharmacological Overlap : Both compounds share anti-inflammatory, antiviral, and antioxidant activities. GA directly inhibits SARS-CoV-2 spike protein binding to ACE2 (IC50: 22 μM) , while GRA exerts similar effects but with higher cellular uptake .
This compound vs. Ursolic Acid and Oleanolic Acid
- Structural Class: GA is a saponin, whereas ursolic and oleanolic acids are triterpenoid aglycones .
- Mechanisms: GA inhibits OATP transporters (e.g., reducing statin uptake) and viral entry proteins (e.g., ACE2, TMPRSS2) . Ursolic and oleanolic acids also inhibit OATPs but lack direct antiviral activity against SARS-CoV-2 .
- Therapeutic Applications: GA is used in COVID-19 management for ACE2 binding and inflammation modulation . Ursolic acid shows anti-mutagenic properties, while oleanolic acid is studied for metabolic syndrome .
This compound vs. Tea Saponin
- Source : GA is from licorice; tea saponin is derived from Camellia species.
- Synergy : GA and tea saponin synergistically inhibit porcine reproductive and respiratory syndrome virus (PRRSV) via IFN-β pathway modulation .
- Bioactivity : Tea saponin lacks GA’s ACE2-targeting effects but shares membrane-stabilizing properties .
Comparative Pharmacological Data
Research Findings and Clinical Implications
- Antiviral Efficacy : GA inhibits SARS-CoV-2 replication by disrupting spike-ACE2 interactions and reducing TMPRSS2 expression . It also suppresses Epstein-Barr virus (EBV) by targeting sumoylation processes (optimal dose: 2 mM) .
- Synergistic Effects : GA combined with tea saponin enhances IFN-β signaling, demonstrating potent antiviral synergy against PRRSV .
- Bioavailability Enhancement: GA increases systemic exposure to co-administered drugs via membrane interaction, a unique advantage over other triterpenoids .
- Safety Considerations : High-dose GA (>2 mM) induces apoptosis in B-cells, necessitating dose optimization .
Q & A
Q. What experimental models are commonly used to investigate the neuroprotective effects of glycyrrhizic acid?
this compound’s neuroprotective effects are typically studied in rodent models of brain injury or cognitive impairment. For example:
- Scopolamine-induced cognitive impairment in mice (Y-maze tests, acetylcholinesterase activity assays) .
- Ischemic or hemorrhagic brain injury models in rats, focusing on anti-apoptotic, anti-inflammatory, and antioxidant pathways .
- Biochemical assays (e.g., superoxide dismutase, catalase activity) and Western blotting for kinase signaling pathways (ERK, JNK, p38) are standard methods .
Q. How is this compound’s anti-inflammatory activity evaluated in preclinical studies?
Key methodologies include:
- Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory markers (IL-10) in serum or tissue homogenates using ELISA .
- NF-κB and MAPK pathway analysis via Western blotting or immunohistochemistry in conditions like enteritis or lung injury .
- Inhibition of histamine release and IgE/IgG production in allergy models .
Q. What analytical techniques are used to quantify this compound in plant extracts or biological samples?
- High-performance liquid chromatography (HPLC) is the gold standard, as per ISO 11023:1999 and QB 2077-1995, for determining this compound content in licorice extracts .
- UV spectrophotometry is employed for rapid screening during extraction optimization, often combined with response surface methodology (RSM) or artificial neural networks (ANN) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s chemopreventive efficacy in colon carcinogenesis models?
- Dose-dependent effects : Studies show non-significant reductions in aberrant crypt foci (ACF) at lower doses (e.g., 50 mg/kg), highlighting the need for dose-response curves and pharmacokinetic profiling .
- Mechanistic complexity : this compound modulates hyperproliferation, angiogenesis, and apoptosis via multiple pathways (e.g., NF-κB, VEGF). Combining transcriptomics and proteomics can clarify dominant mechanisms .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey-Kramer) to account for variability in lesion counts across treatment groups .
Q. What challenges arise in physiologically based pharmacokinetic (PBPK) modeling of this compound?
- Enterohepatic cycling : this compound undergoes bacterial hydrolysis in the gut, complicating plasma clearance profiles. Rat models with bile duct cannulation are critical for tracking metabolite reabsorption .
- Interspecies differences : Hepatic transporters (e.g., 3-alpha-hydroxysteroid dehydrogenase) vary between rats and humans, requiring cautious extrapolation of PBPK results .
- Presystemic metabolism : Incorporate in vitro data on intestinal β-glucuronidase activity to predict first-pass effects .
Q. How can in silico findings (e.g., molecular docking) for this compound’s antiviral activity be validated experimentally?
- Target prioritization : Compare binding affinities (ΔG values) across SARS-CoV-2 targets (e.g., 3CLpro, ACE2, RdRp) and prioritize high-affinity targets for in vitro inhibition assays .
- Pseudo-viral assays : Use lentiviral particles expressing SARS-CoV-2 spike protein to test this compound’s ability to block viral entry .
- Cytokine storm mitigation : Validate anti-hyperinflammatory effects in human peripheral blood mononuclear cells (PBMCs) exposed to viral mimics (e.g., poly(I:C)) .
Q. What strategies optimize this compound extraction while preserving bioactivity?
- Enzymatic conversion : Use β-glucuronidase from porcine intestine to enhance yield of sweeter derivatives (e.g., glycyrrhetic acid 3-O-mono-β-D-glucuronide) without thermal degradation .
- Multi-model optimization : Compare RSM, ANN, and genetic algorithm-ANN models to identify robust extraction parameters (e.g., 58.45% ethanol, 11:1 liquid-solid ratio) .
- Metabolite interplay : Apply exogenous abscisic acid (ABA) or liquiritin to upregulate this compound biosynthesis in Glycyrrhiza uralensis, leveraging metabolic pathway crosstalk .
Methodological Considerations
Q. How should systematic reviews address heterogeneity in this compound clinical trials?
- GRADE framework : Evaluate evidence quality (high/moderate/low) based on risk of bias, inconsistency, and indirectness .
- Subgroup analysis : Stratify outcomes by dosage, formulation (e.g., diammonium glycyrrhizinate), and comorbidities (e.g., hepatitis vs. COVID-19) .
- Pre-registration : Use platforms like PROSPERO to minimize publication bias and ensure reproducibility .
Q. What biomarkers are most reliable for assessing this compound’s immunomodulatory effects?
- T-cell subsets : Flow cytometry for CD4+/CD8+ ratios and IFN-γ production in peripheral blood .
- Complement system : Measure C3/C4 levels in autoimmune or sepsis models .
- Oxidative stress markers : Malondialdehyde (MDA) and glutathione (GSH) in tissues exposed to chemotherapeutic agents (e.g., methotrexate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
